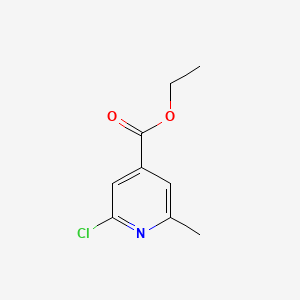

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related oxazole compounds involves multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, which is derived from corresponding benzazoles . Similarly, the synthesis of fluorene-based oxazoles is achieved through reactions involving acetylfluorene, iodine, and oxalyl chloride, followed by cyclization with phosphorus oxychloride . These methods suggest that the synthesis of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid could also involve halogenation, carboxylation, and cyclization steps.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is often confirmed using X-ray diffraction and quantum-chemical calculations . These techniques could be applied to determine the precise structure of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, ensuring the correct placement of functional groups and the overall geometry of the molecule.

Chemical Reactions Analysis

Oxazole compounds can undergo various chemical reactions. For instance, alkylation can lead to the formation of different products depending on reactant ratios . Nitration and conversion to acid chlorides and amides are also possible . These reactions indicate that 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid could be chemically versatile, allowing for further functionalization and derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be quite diverse. For example, certain benzoxazole compounds are sensitive to pH changes and can act as fluorescent probes for metal cations due to the high acidity of the fluorophenol moiety . The fluorescence properties of oxazoles make them suitable for applications in liquid scintillation and sensing technologies . These properties suggest that 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid may also exhibit unique optical characteristics, potentially useful in analytical chemistry.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and its derivatives are utilized in various chemical syntheses. For example, the synthesis of tetrahydroisoquinolines involves the closure of the isoquinoline ring and fusion of the 1,3-oxazol ring, highlighting the compound's role in producing pharmaceutical relevant structures (Christov, Kozekov, & Palamareva, 2006). Additionally, its use in the synthesis of α-trifluoromethyl α-amino acids, demonstrating its versatility in creating complex aromatic and heteroaromatic amino acids, is noted (Burger et al., 2006).

Biological Activities

The compound's derivatives have been explored for various biological activities. For instance, antimicrobial, antilipase, and antiurease activities of certain derivatives have been investigated, with some showing promising results against test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Synthesis of 5-amino-1,2,3-triazole-4-carboxylic acids and their potential applications in biological research, such as sensors for monitoring and controlling pH, also demonstrates the compound's relevance in biochemistry (Safronov et al., 2020).

Photophysical Properties

Research into the photophysical properties of derivatives of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid has shown potential applications in light-emitting devices. For example, the study of fluorescent thiophenyl group-containing oxazol-5-one fluorophores highlights their utility in emitting blue and green light, which could be useful in developing new materials for optical applications (Urut et al., 2018).

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYYCXFHTJQGGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627706 |

Source

|

| Record name | 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

CAS RN |

347187-18-2 |

Source

|

| Record name | 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the interaction between 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and JARID1B?

A: The study you provided focuses on the crystal structure analysis of the complex formed between the catalytic domain of human JARID1B and 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. This compound was identified through fragment screening and its binding mode was further elucidated by X-ray crystallography. [] Understanding how small molecules like this interact with JARID1B is crucial. JARID1B is a histone demethylase, an enzyme involved in regulating gene expression by modifying histones. Dysregulation of histone demethylases like JARID1B has been linked to various diseases, including cancer. Therefore, identifying molecules that can modulate JARID1B activity, such as 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, holds potential for developing novel therapeutic strategies.

Q2: What information does the crystal structure provide about the interaction between 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and JARID1B?

A: The research paper describes the crystal structure of the complex formed between the catalytic domain of JARID1B and 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. The structure reveals the specific amino acid residues within the catalytic domain of JARID1B that are involved in binding to the compound. This information is essential for understanding the molecular basis of the interaction and can guide further structure-based drug design efforts. By analyzing the binding interactions, researchers can potentially optimize the compound's structure to enhance its binding affinity and selectivity for JARID1B, leading to more potent and specific inhibitors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride](/img/structure/B1358721.png)

![1-Oxa-7-azaspiro[4.5]decane](/img/structure/B1358730.png)